REACTION_CXSMILES
|
[C:1]([Cl:4])([Cl:3])=[S:2].[C:5]([O-])([O-])=O.[K+].[K+].[C:11]([O:15][C:16]1[CH:17]=[C:18]([NH2:23])[CH:19]=[C:20]([F:22])[CH:21]=1)([CH3:14])([CH3:13])[CH3:12]>C(Cl)(Cl)Cl.O>[C:11]([O:15][C:16]1[CH:17]=[C:18]([N:23]=[C:1]=[S:2])[CH:19]=[C:20]([F:22])[CH:21]=1)([CH3:14])([CH3:12])[CH3:13].[Cl:3][CH2:1][Cl:4].[CH3:21][CH2:20][CH2:19][CH:18]([CH3:17])[CH3:5] |f:1.2.3,8.9|
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
64.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC=1C=C(C=C(C1)F)N
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organics are separated
|
Type
|
WASH
|
Details
|
washed with water (3×), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=CC(=CC(=C1)N=C=S)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCl.CCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |